molecular formula C18H16N6OS B2599193 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine CAS No. 2415516-71-9

4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine

Cat. No. B2599193
CAS RN: 2415516-71-9
M. Wt: 364.43
InChI Key: KNBKVFCQSJJPMQ-UHFFFAOYSA-N
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Description

4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic chemical structure that contains a furan ring, pyridazine ring, piperazine ring, and a thieno[3,2-d]pyrimidine ring.

Mechanism of Action

The mechanism of action of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine involves its ability to inhibit various kinases. This compound binds to the ATP-binding site of kinases and prevents their activation, leading to the inhibition of downstream signaling pathways. This, in turn, results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine have been studied in various in vitro and in vivo models. This compound has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells. Additionally, it has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine in lab experiments include its potent inhibitory activity against various kinases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the research and development of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine. These include:
1. Further investigation of its potential as a cancer therapeutic agent, including its efficacy in combination with other anti-cancer drugs.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Study of its potential as a treatment for other inflammatory diseases.
4. Investigation of its potential as a kinase inhibitor in other biological pathways.
5. Study of its potential as a diagnostic tool for cancer detection.
In conclusion, 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine is a promising compound that has shown potential in various scientific research applications. Its potent inhibitory activity against various kinases and its anti-inflammatory effects make it a promising candidate for the development of cancer therapeutics and treatments for inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine involves a multi-step process that includes the reaction of 2-amino-5-bromopyridazine with furan-2-carboxaldehyde, followed by the reaction of the resulting intermediate with 1-(2,2,2-trifluoroethyl)piperazine and thieno[3,2-d]pyrimidine-4-carbaldehyde. The final product is obtained through purification and isolation steps.

Scientific Research Applications

The scientific research application of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine has been studied extensively in various fields. This compound has been shown to exhibit potent inhibitory activity against various kinases, including PI3Kα, mTOR, and DNA-PK. Therefore, it has been investigated as a potential cancer therapeutic agent. Additionally, this compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-2-15(25-10-1)13-3-4-16(22-21-13)23-6-8-24(9-7-23)18-17-14(5-11-26-17)19-12-20-18/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBKVFCQSJJPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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